molecular formula C16H24BrNO2 B8121387 tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate

tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate

Cat. No.: B8121387
M. Wt: 342.27 g/mol
InChI Key: BLAAZKOYZAKAFK-UHFFFAOYSA-N
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Description

Tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate: is a complex organic compound characterized by its bromine and isopropyl functional groups attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized through the bromination of tert-butyl 2-methylbenzyl(isopropyl)carbamate using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Isopropyl Carbamate Formation: The isopropyl carbamate group can be introduced by reacting tert-butyl 4-bromo-2-methylbenzyl alcohol with isopropyl isocyanate under mild conditions.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine site using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and heat.

  • Reduction: LiAlH4, H2, and a catalyst.

  • Substitution: NaI, KF, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of iodides or fluorides.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other brominated aromatic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases. Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Tert-Butyl 4-bromo-2-methylbenzylcarbamate: Similar structure but lacks the isopropyl group.

  • Tert-Butyl 2-methylbenzylcarbamate: Lacks both the bromine and isopropyl groups.

  • Isopropyl 4-bromo-2-methylbenzylcarbamate: Similar structure but lacks the tert-butyl group.

Uniqueness: The presence of both the tert-butyl and isopropyl groups in tert-Butyl 4-bromo-2-methylbenzyl(isopropyl)carbamate provides unique chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-methylphenyl)methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-11(2)18(15(19)20-16(4,5)6)10-13-7-8-14(17)9-12(13)3/h7-9,11H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAAZKOYZAKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CN(C(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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